molecular formula C9H9F4NO B13600800 (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13600800
M. Wt: 223.17 g/mol
InChI Key: XMNMWIYSKPEFOY-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound features a unique structure with both amino and hydroxyl functional groups attached to a phenyl ring substituted with fluorine and trifluoromethyl groups. Its chiral nature makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 4-fluoro-2-(trifluoromethyl)benzaldehyde with an appropriate amine source, such as (s)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products:

    Oxidation: Formation of 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetaldehyde.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in enzyme inhibition and receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

  • (s)-2-Amino-2-(4-chloro-2-(trifluoromethyl)phenyl)ethan-1-ol
  • (s)-2-Amino-2-(4-bromo-2-(trifluoromethyl)phenyl)ethan-1-ol

Comparison:

  • Uniqueness: The presence of the fluorine and trifluoromethyl groups in (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol imparts unique electronic and steric properties, making it distinct from its chloro and bromo analogs.
  • Reactivity: The fluorinated compound may exhibit different reactivity patterns due to the strong electron-withdrawing effects of the fluorine atoms.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2S)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

XMNMWIYSKPEFOY-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)C(F)(F)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(CO)N

Origin of Product

United States

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